4-Ethyl-2-methoxy-5-methylphenol
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Overview
Description
4-Ethyl-2-methoxy-5-methylphenol: is an organic compound with the molecular formula C10H14O2 . It is also known by other names such as 4-Ethylguaiacol and 4-Hydroxy-3-methoxy ethylbenzene . This compound is typically a transparent, colorless to pale yellow liquid . It is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Homopyrocatechin: One method involves the methylation of homopyrocatechin using dimethyl sulfate and an alkali.
Hydrogenation of Vanillin: Another method involves the hydrogenation of vanillin.
Industrial Production Methods: Industrial production methods for 4-Ethyl-2-methoxy-5-methylphenol typically involve the above synthetic routes, optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Chemistry: 4-Ethyl-2-methoxy-5-methylphenol is used as a starting material in the synthesis of various chemical compounds, including azo dyes and dithiocarbamates .
Biology: In biological research, this compound is used to study the effects of phenolic compounds on cellular processes .
Industry: In the industrial sector, this compound is used as a flavoring agent and in the production of fragrances .
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methoxy-5-methylphenol involves its interaction with various molecular targets, including enzymes and receptors. It can modulate oxidative stress pathways by acting as an antioxidant . The compound’s phenolic structure allows it to donate hydrogen atoms, neutralizing free radicals and reducing oxidative damage .
Comparison with Similar Compounds
2-Methoxy-4-methylphenol (Creosol): Similar in structure but with a methyl group instead of an ethyl group.
2-Methoxy-5-methylphenol: Another similar compound with a different substitution pattern on the aromatic ring.
Uniqueness: 4-Ethyl-2-methoxy-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
120550-71-2 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-ethyl-2-methoxy-5-methylphenol |
InChI |
InChI=1S/C10H14O2/c1-4-8-6-10(12-3)9(11)5-7(8)2/h5-6,11H,4H2,1-3H3 |
InChI Key |
OEXXCPGDMQDJGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C)O)OC |
Origin of Product |
United States |
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